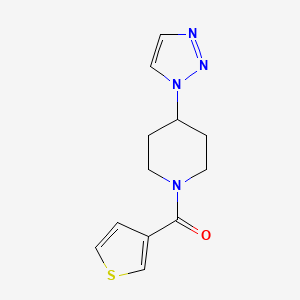

1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a thiophene-3-carbonyl group and a 1,2,3-triazole moiety. The thiophene ring contributes aromaticity and sulfur-mediated electronic effects, while the triazole group offers hydrogen-bonding capabilities and metabolic stability. Its synthesis likely employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation, followed by acylation of the piperidine nitrogen .

Properties

IUPAC Name |

thiophen-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRDLMMAVOVPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.

Thiophene Ring Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction or a Stille coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene-linked triazole derivatives. The compound has demonstrated effective in vitro activity against various bacterial strains and fungi. For instance, compounds related to 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Research

The thiophene-triazole hybrid structure is recognized for its potential as an anticancer agent. Notably, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

- PI3K Inhibition : One notable analog, PF-4989216, has been identified as a potent and selective inhibitor of the PI3K pathway, which is crucial in cancer cell survival and proliferation .

- c-Kit and VEGFR-2 Inhibition : OSI-930, another derivative, functions as an inhibitor of c-Kit and VEGFR-2, showing efficacy across multiple tumor models including small cell lung cancer and glioblastoma .

Anti-inflammatory Properties

Research has also indicated that 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibits anti-inflammatory effects. The compound has been shown to suppress tumor necrosis factor-alpha (TNF-α) production, which is a key mediator in inflammatory processes . This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Structural and Electronic Comparisons

- Thiophene vs. Furan Analogues: Replacing thiophene with furan reduces molecular weight (~16 Da difference) and lipophilicity.

- Triazole Substituents : Phenyl (), tert-butylphenyl (), and oxadiazole () groups on the triazole influence steric bulk and electronic properties. Bulky groups like tert-butyl may enhance target selectivity by occupying hydrophobic pockets, while oxadiazole improves π-π stacking .

- Acyl vs. Benzyl Groups : The thiophene-carbonyl group in the target compound offers hydrogen-bonding capacity, whereas benzyl groups () prioritize hydrophobic interactions .

Biological Activity

1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. The structure combines a thiophene moiety with a triazole and piperidine ring, which are known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a thiophene ring linked to a piperidine through a triazole, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. A study focused on various 1,2,4-triazole derivatives demonstrated their effectiveness against a range of bacterial strains. The compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 1-(Thiophene-3-carbonyl)-4-(triazole) | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. The anti-proliferative effects were assessed on different cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited considerable cytotoxicity.

Case Study: Cytotoxicity Assay

In a study involving MTT assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the following results were observed:

- MCF-7 Cell Line : IC50 = 15 µM

- HT-29 Cell Line : IC50 = 20 µM

These findings suggest that the compound may inhibit cell proliferation effectively in these cancer types.

Antiviral Activity

The antiviral properties of triazole derivatives have also been explored. A specific study highlighted the effectiveness of compounds containing thiophene and triazole moieties against viral infections. The compound demonstrated significant inhibition of viral replication in vitro.

Table 2: Antiviral Efficacy Against TMV

| Compound | Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| Standard Drug | 50 | 54.93 |

| 1-(Thiophene-3-carbonyl)-4-(triazole) | 50 | 61.03 |

The biological activities of 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine are attributed to its ability to interact with specific biological targets:

- Antimicrobial : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

- Anticancer : Induction of apoptosis in cancer cells may occur through the activation of caspase pathways.

- Antiviral : The inhibition of viral replication could result from interference with viral entry or replication processes within host cells.

Q & A

Q. What synthetic strategies are effective for introducing the 1H-1,2,3-triazole moiety into piperidine-based compounds?

The 1H-1,2,3-triazole group is typically introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A validated protocol involves:

- Reacting a piperidine-bearing alkyne with an organic azide using CuI (10 mol%) in THF:acetone (5:1) under reflux for 24 hours .

- Alternative methods use CuSO₄/sodium ascorbate in THF:H₂O (1:1) at 50°C, achieving yields of 66–90% .

- For thiophene coupling, thionyl chloride may precede nucleophilic substitution to activate carbonyl groups .

Q. What analytical techniques are critical for characterizing stereochemistry and structural conformation?

- X-ray crystallography resolves piperidine chair conformations and triazole-thiophene dihedral angles. For example, bond lengths (e.g., C7–C12 = 1.384 Å) and torsion angles (e.g., N2–N1–C13 = 119.5°) are validated via high-resolution data (MoKα radiation, λ = 0.71073 Å) .

- NOESY NMR identifies through-space proton correlations (e.g., piperidine H4/H5 interactions).

- DFT calculations compare experimental vs. optimized geometries (e.g., C7–C12 bond deviation <0.02 Å indicates minimal packing force effects) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for triazole formation?

Yield discrepancies often arise from:

- Catalyst selection : CuI (10 mol%) vs. CuSO₄/sodium ascorbate (0.2–1.0 equiv) .

- Solvent polarity : Anhydrous THF vs. aqueous mixtures (e.g., THF:H₂O) .

- Purification methods : Column chromatography (silica gel, cyclohexane/EtOAc gradients) improves purity to >95% .

Recommendation : Systematically optimize reaction parameters (temperature, stoichiometry) and employ HPLC-MS to track intermediate stability .

Q. What strategies establish structure-activity relationships (SAR) for triazole-piperidine-thiophene hybrids?

- Structural modifications :

- Vary thiophene substitution (3-C vs. 2-C carbonyl positioning).

- Introduce electron-withdrawing groups (e.g., CF₃) at triazole N1 to enhance receptor binding .

- Test piperidine N-substitution effects on solubility and bioavailability .

- Biological assays :

- Competitive binding assays (e.g., radiolabeled ligand displacement).

- Molecular dynamics simulations (≥100 ns) to predict ligand-receptor interactions .

Q. How should conflicting crystallographic data on piperidine ring puckering be addressed?

- Perform conformational clustering analysis of multiple crystal structures.

- Use variable-temperature NMR to assess ring-flipping energy barriers (ΔG‡).

- Validate torsional potentials via MP2/cc-pVTZ calculations . Note that bond length variations >0.02 Å may reflect crystal packing rather than intrinsic conformational preferences .

Methodological Challenges

Q. What formulation approaches improve aqueous solubility of hydrophobic triazole-piperidine derivatives?

- Salt formation : Methanesulfonate salts (pKa-matched counterions).

- Co-solvent systems : PEG 400:water (70:30 v/v) increases solubility to 12.8 mg/mL for carboxylate-substituted analogs .

- Nanocrystal preparation : Anti-solvent precipitation with poloxamer 407 stabilizers.

- Lyophilization : Trehalose (1:5 w/w ratio) enhances stability during storage .

Q. How can researchers analyze metabolic stability in preclinical studies?

- In vitro assays :

- Microsomal stability tests (human liver microsomes, NADPH cofactor).

- CYP450 inhibition profiling (e.g., CYP3A4, CYP2D6 isoforms).

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., thiophene oxidation products) .

Data Interpretation and Optimization

Q. What computational tools predict ligand-receptor binding modes for this compound?

- Molecular docking : AutoDock Vina or Glide (Schrödinger Suite) with induced-fit protocols.

- Free energy perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for substituent modifications.

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with triazole N2) .

Q. How can batch-to-batch variability in triazole purity be minimized?

- Reaction monitoring : In situ FTIR tracks azide consumption (peak at 2100 cm⁻¹).

- Quality control : Use HPLC-DAD with C18 columns (acetonitrile/water + 0.1% TFA) to ensure purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.